molecular formula C15H14O3 B182555 Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate CAS No. 62550-65-6

Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate

Cat. No.: B182555
CAS No.: 62550-65-6
M. Wt: 242.27 g/mol
InChI Key: CMOYIKGRDXXXNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of esters. It features a naphthalene ring attached to a propanoate moiety, making it a compound of interest in various chemical and industrial applications. The presence of the naphthalene ring imparts unique chemical properties to the compound, making it useful in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(naphthalen-2-yl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve a high yield of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: 3-(naphthalen-2-yl)-3-oxopropanoic acid.

    Reduction: Ethyl 3-(naphthalen-2-yl)-3-hydroxypropanoate.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(naphthalen-2-yl)-3-oxopropanoate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. The naphthalene ring can interact with aromatic binding sites in proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate: Similar structure but with the naphthalene ring attached at a different position.

    Methyl 3-(naphthalen-2-yl)-3-oxopropanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-(phenyl)-3-oxopropanoate: Similar ester structure but with a phenyl ring instead of a naphthalene ring.

Uniqueness

This compound is unique due to the presence of the naphthalene ring, which imparts distinct chemical properties and reactivity compared to similar compounds with different aromatic rings or ester groups.

Properties

IUPAC Name

ethyl 3-naphthalen-2-yl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-2-18-15(17)10-14(16)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOYIKGRDXXXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375048
Record name 3-naphthalen-2-yl-3-oxopropionic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62550-65-6
Record name 3-naphthalen-2-yl-3-oxopropionic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62550-65-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.